Clonostachydiol

Description

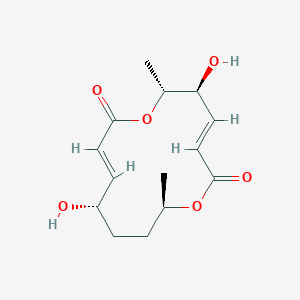

Structure

2D Structure

Properties

IUPAC Name |

(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVNIYICRYPPEB-RVEWEFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017523 | |

| Record name | Clonostachydiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147317-35-9 | |

| Record name | Clonostachydiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonostachydiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Clonostachydiol: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonostachydiol, a 14-membered macrodiolide, emerged from the vast world of fungal secondary metabolites as a compound with notable anthelmintic properties. Its discovery in the early 1990s marked a contribution to the ongoing search for novel therapeutic agents from natural sources. This technical guide provides an in-depth exploration of the discovery, origin, isolation, and structural elucidation of this compound, tailored for professionals in the fields of natural product chemistry, mycology, and parasitology.

Discovery and Biological Activity

Initial Discovery and Producing Organism

This compound was first reported in 1993 in The Journal of Antibiotics.[1] It was isolated from the fungus Clonostachys cylindrospora, specifically from strain FH-A 6607. The genus Clonostachys belongs to the family Bionectriaceae and was previously known by the anamorph name Gliocladium. Fungi of this genus are recognized for their production of a diverse array of secondary metabolites with a wide range of biological activities.

Anthelmintic Activity

The primary biological activity identified for this compound upon its discovery was its anthelmintic effect.[1] The initial studies demonstrated its efficacy against the gastrointestinal nematode Haemonchus contortus in lambs. This discovery positioned this compound as a potential lead compound for the development of new antiparasitic drugs.

Experimental Protocols

Fermentation of Clonostachys cylindrospora (Strain FH-A 6607)

Detailed fermentation parameters for the specific production of this compound from C. cylindrospora strain FH-A 6607 are not extensively publicly available. However, based on general practices for the cultivation of Clonostachys species for secondary metabolite production, a representative protocol can be outlined.

General Fermentation Protocol for Clonostachys sp.:

-

Inoculum Preparation: A seed culture of C. cylindrospora is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with spores or mycelial fragments from a slant culture. The seed culture is incubated on a rotary shaker at approximately 25-28°C for 2-3 days.

-

Production Culture: A production medium, typically rich in carbon and nitrogen sources (e.g., glucose, peptone, yeast extract), is inoculated with the seed culture.

-

Incubation: The production culture is incubated for an extended period, generally 7-14 days, under controlled conditions of temperature (25-28°C) and aeration (e.g., on a rotary shaker at 150-200 rpm).

-

Monitoring: The production of this compound would be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

A diagram illustrating a general workflow for fungal fermentation and extraction is provided below.

Caption: General workflow for fungal fermentation and extraction.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of C. cylindrospora would typically involve the following steps:

-

Extraction: The culture broth is separated from the mycelial mass by filtration or centrifugation. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

-

A diagram illustrating a typical isolation workflow is provided below.

Caption: Typical isolation workflow for this compound.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

-

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Revision of Absolute Configuration

It is important to note that the absolute configuration of this compound, as initially proposed, was later revised. A 2018 study by Ojima et al. established the correct stereochemistry of the molecule. This highlights the complexities often encountered in determining the precise three-dimensional structure of natural products.

Quantitative Data

Quantitative data regarding the production yield of this compound from the fermentation of C. cylindrospora FH-A 6607 is not specified in the available literature. Such data is typically determined during process development and optimization studies.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways in the producing organism (Clonostachys cylindrospora) that are responsible for the biosynthesis of this compound, nor the specific molecular pathways in the target organism (Haemonchus contortus) that are modulated by this compound. The anthelmintic mechanism of action for many macrodiolides involves interference with neuromuscular function in the parasite.

A generalized diagram representing a hypothetical signaling pathway for the regulation of secondary metabolite production in fungi is presented below.

Caption: Hypothetical signaling pathway for secondary metabolite production.

Conclusion

This compound stands as a noteworthy example of a bioactive secondary metabolite from a fungal source. Its discovery has contributed to the field of anthelmintic research and underscores the importance of continued exploration of microbial biodiversity for novel therapeutic agents. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential.

References

The Biological Activity of Clonostachydiol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has been identified as a natural product with notable biological activity. This document provides a comprehensive overview of the current understanding of this compound's biological effects, with a primary focus on its anthelmintic properties. Due to the limited public availability of the original quantitative data, this paper presents representative experimental protocols and a hypothesized mechanism of action based on its structural class. This guide is intended to serve as a foundational resource for researchers investigating this compound and other related macrodiolides for potential therapeutic applications.

Introduction

This compound is a secondary metabolite produced by the fungus Clonostachys cylindrospora (strain FH-A 6607)[1]. As a 14-membered macrodiolide, it belongs to a class of compounds known for a diverse range of biological activities[2][3]. The primary reported biological activity of this compound is its anthelmintic effect, specifically against the abomasum nematode Haemonchus contortus in artificially infected lambs[2][3]. While antibacterial properties are often associated with macrodiolides, specific data for this compound is not extensively documented in publicly available literature. This whitepaper will synthesize the available information on this compound's biological activity, provide detailed representative experimental methodologies, and propose a potential mechanism of action for its antibacterial effects based on its structural analogs.

Anthelmintic Activity

The most significant reported biological activity of this compound is its efficacy against the gastrointestinal nematode Haemonchus contortus, a major pathogen in small ruminants[2][3].

Quantitative Data

The original 1993 publication by Gräfe et al. in the Journal of Antibiotics reported the anthelmintic activity of this compound[1]. However, the specific quantitative data from this study, such as the effective dose (ED₅₀) or percentage reduction in worm burden, are not widely accessible in public databases.

Table 1: Summary of Anthelmintic Activity Data for this compound

| Activity | Organism | Assay Type | Quantitative Data | Reference |

| Anthelmintic | Haemonchus contortus | In vivo (lambs) | Data not publicly available | [1][2][3] |

Representative Experimental Protocol: In Vivo Anthelmintic Efficacy in Sheep

The following is a representative protocol for an in vivo study to determine the anthelmintic efficacy of a compound like this compound against H. contortus in sheep, based on established veterinary parasitology guidelines.

Objective: To evaluate the in vivo anthelmintic activity of this compound against induced Haemonchus contortus infection in sheep.

Materials:

-

Healthy, nematode-free lambs (approximately 3-4 months old)

-

Infective third-stage larvae (L3) of a susceptible H. contortus strain

-

This compound (test compound)

-

Vehicle for administration (e.g., water, oil)

-

Positive control anthelmintic (e.g., Ivermectin)

-

Negative control (vehicle only)

-

Fecal collection bags

-

McMaster slides for fecal egg counting

-

Saturated salt solution (for fecal flotation)

-

Equipment for necropsy and worm recovery

Procedure:

-

Animal Acclimatization and Infection:

-

Lambs are housed in a controlled environment and acclimatized for at least one week.

-

Each lamb is orally infected with a standardized dose of H. contortus L3 larvae (e.g., 5,000 L3).

-

The infection is allowed to establish for a pre-patent period of approximately 21-28 days.

-

-

Treatment Allocation and Administration:

-

Fecal egg counts (FECs) are performed to confirm infection.

-

Animals are randomly allocated to treatment groups (e.g., this compound, positive control, negative control).

-

The test compound and controls are administered orally at a predetermined dosage.

-

-

Post-Treatment Monitoring:

-

Fecal samples are collected from each animal at specified time points post-treatment (e.g., days 7, 14, and 21).

-

FECs are determined using the McMaster technique.

-

-

Worm Burden Assessment (Necropsy):

-

At the end of the study period (e.g., day 21 post-treatment), animals are humanely euthanized.

-

The abomasum is collected, and the total adult worm burden is determined by direct counting.

-

-

Data Analysis:

-

The percentage reduction in FEC is calculated for each treatment group relative to the control group.

-

The percentage reduction in worm burden is calculated for each treatment group relative to the control group.

-

Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.

-

Experimental Workflow for In Vivo Anthelmintic Assay

References

- 1. Secondary metabolites by chemical screening. 21. This compound, a novel anthelmintic macrodiolide from the fungus Clonostachys cylindrospora (strain FH-A 6607) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into Clonostachydiol: A Review of Available Data

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. Clonostachydiol, a natural product isolated from the fungus Clonostachys cylindrospora, has been identified as a compound of interest. However, preliminary studies on its mechanism of action are currently limited in the public domain. This technical guide aims to synthesize the available information and provide a framework for future research.

Despite a comprehensive search of scientific literature, detailed preliminary studies outlining the specific mechanism of action of this compound, particularly in relation to cytotoxicity, apoptosis, and cell signaling pathways, remain elusive. The primary focus of existing research has been on its isolation and characterization, with its most well-documented biological activity being its anthelmintic properties.[1]

While direct evidence for this compound's mechanism of action is scarce, the broader family of metabolites from Clonostachys fungi has been shown to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. This suggests that compounds from this genus, potentially including this compound, could harbor anticancer properties. However, without specific studies on this compound, any proposed mechanism would be purely speculative.

To facilitate future investigations into the mechanism of action of this compound, this guide outlines standard experimental protocols and conceptual frameworks commonly used to elucidate the cellular and molecular effects of novel compounds.

Key Areas for Future Investigation

To understand the potential therapeutic effects of this compound, future research should focus on several key areas:

-

Cytotoxicity Screening: Initial studies should involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic potential and to identify sensitive cell types.

-

Apoptosis Induction: Should cytotoxicity be observed, further experiments will be necessary to determine if the mode of cell death is apoptosis.

-

Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression can reveal if the compound induces cell cycle arrest at specific checkpoints.

-

Signaling Pathway Analysis: Identifying the molecular pathways modulated by this compound is crucial to understanding its mechanism of action.

Conceptual Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in a preliminary investigation of this compound's mechanism of action.

Table 1: Experimental Protocols for Preliminary Mechanism of Action Studies

| Experiment | Objective | Detailed Methodology |

| MTT Assay for Cytotoxicity | To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. | 1. Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration. |

| Annexin V-FITC/PI Staining for Apoptosis | To quantify the percentage of apoptotic and necrotic cells after treatment with this compound. | 1. Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). 2. Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS. 3. Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature. 4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. |

| Cell Cycle Analysis by Propidium Iodide Staining | To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | 1. Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours and harvest as described above. 2. Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C. 3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. 4. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram. |

| Western Blotting for Signaling Pathway Proteins | To investigate the effect of this compound on the expression and activation of key proteins in apoptosis and cell cycle signaling pathways (e.g., Caspases, Bcl-2 family, Cyclins, CDKs). | 1. Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration. 2. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. 3. Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Cyclin D1, p21) overnight at 4°C. 4. Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. |

Conceptual Visualization of Potential Pathways

While no specific signaling pathways have been identified for this compound, we can visualize hypothetical pathways that are commonly affected by cytotoxic natural products. The following diagrams, generated using the DOT language, illustrate these conceptual frameworks.

Caption: A conceptual workflow for determining the cytotoxicity of this compound.

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Caption: A potential mechanism of cell cycle arrest at the G1/S checkpoint.

Conclusion

The study of this compound's mechanism of action is in its infancy. While current literature is sparse, the methodologies and conceptual frameworks presented here provide a clear roadmap for future research. Elucidating the cytotoxic effects, apoptotic induction capabilities, and the impact on cellular signaling pathways will be critical in determining the therapeutic potential of this natural product. The scientific community awaits further studies to unlock the secrets of this compound's biological activities.

References

Unveiling the Therapeutic Potential of 14-Membered Macrodiolides: A Technical Guide to Their Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourteen-membered macrodiolides, a class of polyketide-derived natural products, have emerged as a promising source of novel therapeutic agents. Predominantly isolated from microbial sources, particularly fungi and actinomycetes, these compounds exhibit a diverse range of biological activities, including potent cytotoxic and anti-proliferative effects against various cancer cell lines. This in-depth technical guide provides a comprehensive overview of the natural sources of 14-membered macrodiolides, with a focus on their isolation, purification, and biological evaluation. Detailed experimental protocols for the fermentation of source organisms, extraction of crude metabolites, and purification of target compounds are presented. Furthermore, this guide summarizes the quantitative data on the bioactivity of these compounds and explores their potential mechanisms of action, including the induction of apoptosis. Visual diagrams of key experimental workflows and a proposed signaling pathway are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction

The quest for novel bioactive compounds with therapeutic potential is a cornerstone of modern drug discovery. Natural products, with their inherent structural diversity and biological pre-validation through evolution, continue to be a rich source of inspiration for the development of new pharmaceuticals. Among the vast array of natural products, 14-membered macrodiolides have garnered significant attention due to their unique chemical structures and potent biological activities. These macrolides, characterized by a 14-membered lactone ring, are primarily produced as secondary metabolites by a variety of microorganisms. This guide will delve into the natural origins of these fascinating molecules, providing a technical framework for their study and potential exploitation in a therapeutic context.

Natural Sources of 14-Membered Macrodiolides

The primary producers of 14-membered macrodiolides are microorganisms, with fungi and actinomycetes being the most prolific sources. Marine environments, in particular, have proven to be a fertile ground for the discovery of novel macrodiolide-producing strains.

Fungal Sources

Fungi, especially those derived from marine ecosystems, are a significant source of structurally diverse 14-membered macrodiolides. Notable examples include:

-

Halosphaeriaceae sp.: A marine-derived fungus isolated from the brown alga Sargassum thunbergii has been shown to produce a series of cytotoxic 14-membered macrodiolides, including halosmysin A, B, and C.[1][2][3]

-

Aspergillus ostianus: This marine-derived fungus is the source of aspergillides A, B, and C, which have demonstrated cytotoxic activity.

-

Lichen Mycobionts: A novel 14-membered macrodiolide has been isolated from the cultured mycobionts of the crustose lichen Graphis vestitoides.

Actinomycete Sources

Actinomycetes, a group of Gram-positive bacteria known for their prolific production of secondary metabolites, are another important source of 14-membered macrodiolides. While specific examples of 14-membered macrodiolides from actinomycetes are less documented in the readily available literature compared to their fungal counterparts, their known capacity for producing a wide array of macrolides suggests they remain a promising area for future discovery.

Experimental Protocols

The successful isolation and characterization of 14-membered macrodiolides from their natural sources require a systematic and multi-step approach, encompassing fermentation, extraction, and purification.

Fermentation of Source Organism (Exemplified by Halosphaeriaceae sp.)

The production of macrodiolides is achieved through the cultivation of the source microorganism in a suitable nutrient medium.

-

Culture Medium: A typical medium for the cultivation of Halosphaeriaceae sp. consists of 1% glucose, 1% malt extract, and 0.05% peptone in artificial seawater, with the pH adjusted to 7.5.[4]

-

Incubation: The fungus is cultured in large volumes (e.g., 80 L) at a controlled temperature of 27°C for a period of four weeks to allow for sufficient production of the target metabolites.[4]

Extraction of Crude Metabolites

Following incubation, the secondary metabolites are extracted from the culture broth.

-

Solvent Extraction: The culture filtrate is typically extracted three times with an organic solvent such as ethyl acetate (AcOEt).[4][5]

-

Concentration: The combined organic extracts are then evaporated under reduced pressure (in vacuo) to yield a crude extract containing a mixture of metabolites.[4][5]

Purification of 14-Membered Macrodiolides

The purification of the target macrodiolides from the crude extract is a critical step that often involves a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: This is a common initial step for the fractionation of the crude extract.[6]

-

Stationary Phase: Silica gel 60 is typically used as the adsorbent.

-

Mobile Phase: A stepwise gradient of solvents with increasing polarity is employed for elution. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate.

-

Fraction Collection: Eluted fractions are collected and monitored for the presence of the target compounds, often guided by bioassays (e.g., cytotoxicity assays).

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is used for the final purification of the macrodiolides.[4]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water (often with a small percentage of an acid like acetic acid to improve peak shape) is a typical mobile phase.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

dot

Caption: Experimental workflow for the isolation of halosmysin A.

Quantitative Data on Biological Activity

The cytotoxic activity of 14-membered macrodiolides is a key area of research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Halosmysins from Halosphaeriaceae sp.

| Compound | P388 (murine leukemia) IC50 (µM) | HL-60 (human leukemia) IC50 (µM) | L1210 (murine leukemia) IC50 (µM) | Reference |

| Halosmysin A | 11.7 ± 2.8 | 2.2 ± 3.1 | 8.5 ± 1.5 | [1][3] |

| Halosmysin B | 10.7 ± 2.5 | 8.2 ± 1.8 | 20.5 ± 3.6 | [2] |

| Halosmysin C | Inactive | Inactive | Inactive | [2] |

Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanisms of action for many 14-membered macrodiolides are still under investigation, evidence suggests that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. While direct studies on the apoptotic pathways induced by halosmysins are limited, the potent cytotoxic effects observed in leukemia cell lines strongly suggest the involvement of apoptosis.

dot

Caption: Proposed general mechanism of apoptosis induction.

Conclusion and Future Directions

Fourteen-membered macrodiolides from natural sources represent a valuable class of compounds with significant potential for the development of novel anticancer therapies. Their potent cytotoxic activities against various cancer cell lines underscore the importance of continued research in this area. Future efforts should focus on the discovery of new macrodiolides from unexplored microbial sources, the elucidation of their detailed mechanisms of action, and the exploration of their structure-activity relationships to guide the design of more potent and selective analogs. The technical framework provided in this guide serves as a foundation for researchers to advance the study of these promising natural products.

References

- 1. caithnessbiotechnologies.com [caithnessbiotechnologies.com]

- 2. Silica gel column: Significance and symbolism [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. Halosmysin A, a Novel 14-Membered Macrodiolide Isolated from the Marine-Algae-Derived Fungus Halosphaeriaceae sp - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Clonostachydiol: A Technical Bioactivity Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonostachydiol, a 14-membered macrodiolide first isolated from the fungus Clonostachys cylindrospora, has been the subject of initial bioactivity screenings primarily focused on its anthelmintic and cytotoxic properties. This technical guide provides a comprehensive overview of the available data on the initial biological evaluation of this compound, including quantitative results, detailed experimental methodologies, and a summary of the current understanding of its bioactivity. While the initial findings are promising, this document also highlights the significant gaps in the scientific literature regarding its broader antimicrobial spectrum and mechanism of action.

Quantitative Bioactivity Data

The initial screenings of this compound have revealed potent biological activity in two key areas: anthelmintic effects against parasitic nematodes and cytotoxic activity against various cancer cell lines. The following tables summarize the quantitative data obtained from these foundational studies.

| Bioactivity | Target Organism/Cell Line | Metric | Value | Reference |

| Anthelmintic | Haemonchus contortus (in lambs) | Fecal Worm Burden Reduction | 80-90% | (Gräfe et al., 1993) |

| Cytotoxicity | P388 (murine leukemia) | IC50 | 25 µM | (Lang et al., 2006) |

| Cytotoxicity | L1210 (murine leukemia) | IC50 | 4.5 µg/mL | (Lang et al., 2006) |

| Cytotoxicity | HT-29 (human colon adenocarcinoma) | IC50 | 4.2 µg/mL | (Lang et al., 2006) |

| Cytotoxicity | A549 (human lung carcinoma) | IC50 | 5.7 µg/mL | (Lang et al., 2006) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of initial findings. The following sections describe the methodologies employed in the primary bioactivity screenings of this compound.

Anthelmintic Activity Screening (in vivo)

The initial assessment of this compound's anthelmintic properties was conducted in a live animal model.

Experimental Workflow for In Vivo Anthelmintic Screening

-

Test Organism: Haemonchus contortus, a gastrointestinal nematode of significant veterinary importance.

-

Animal Model: Lambs, the natural hosts for H. contortus.

-

Infection Protocol: Lambs were artificially infected with a specified dose of third-stage infective larvae (L3) of H. contortus. The establishment of infection was confirmed through fecal egg counts.[1][2][3]

-

Treatment Administration: this compound was administered subcutaneously at a dose of 2.5 mg/kg.

-

Efficacy Assessment: The primary endpoint was the reduction in fecal worm egg count post-treatment compared to pre-treatment levels or a control group. This reduction is a reliable indicator of the compound's ability to either kill adult worms or inhibit their egg production.[1]

Cytotoxicity Screening (in vitro)

The anticancer potential of this compound was evaluated using a panel of cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Screening

-

Cell Lines:

-

P388 (murine leukemia)

-

L1210 (murine leukemia)

-

HT-29 (human colon adenocarcinoma)

-

A549 (human lung carcinoma)

-

-

Assay Principle: The cytotoxic effect of this compound was determined by assessing the viability of cancer cells after exposure to the compound. This is typically achieved using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[4]

-

Methodology:

-

Cells were seeded in 96-well microtiter plates and allowed to adhere overnight.

-

The cells were then treated with a range of concentrations of this compound.

-

Following an incubation period (typically 48-72 hours), a viability reagent was added.

-

The absorbance was measured using a microplate reader, which correlates with the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

-

Bioactivity Against Other Microorganisms

Despite the demonstrated anthelmintic and cytotoxic activities, there is a notable absence of published data on the initial screening of this compound against a broader range of microorganisms. Extensive searches of the scientific literature did not yield any studies reporting on the antifungal or antibacterial properties of purified this compound. While other metabolites from the Clonostachys genus have shown such activities, these findings cannot be directly extrapolated to this compound.

Mechanism of Action and Signaling Pathways

To date, the molecular mechanism of action underlying the anthelmintic and cytotoxic effects of this compound has not been elucidated. There are no published studies that investigate the specific cellular targets or signaling pathways modulated by this compound. The diagram below illustrates a generalized representation of potential cellular processes that could be affected by a bioactive compound, though the specific pathway for this compound remains to be determined.

Potential Cellular Targets for Bioactive Compounds

Conclusion and Future Directions

The initial screening of this compound has established its potential as a potent anthelmintic and cytotoxic agent. The quantitative data from these early studies provide a solid foundation for further investigation. However, significant knowledge gaps remain. Future research should prioritize:

-

Broad-Spectrum Antimicrobial Screening: A systematic evaluation of this compound's activity against a diverse panel of fungal and bacterial pathogens is warranted.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its bioactivity and for potential therapeutic development. This could involve target-based screening, proteomic and transcriptomic analyses, and investigation of its effects on key cellular processes like apoptosis and cell cycle regulation.

-

In Vivo Efficacy and Toxicology: Further in vivo studies in relevant animal models are necessary to confirm its efficacy and to assess its safety profile.

This technical guide summarizes the current, albeit limited, state of knowledge on the bioactivity of this compound. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this interesting natural product.

References

- 1. Protein profile of lambs experimentally infected with Haemonchus contortus and supplemented with selenium and copper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental infection by Haemonchus contortus in lambs: influence of disease on purine levels in serum | Parasitology | Cambridge Core [cambridge.org]

- 3. Experimental infection by Haemonchus contortus in lambs: influence of disease on purine levels in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Clonostachydiol CAS number and molecular weight

An In-Depth Technical Guide to Clonostachydiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a 14-membered macrocyclic bislactone, a fungal metabolite originally isolated from Clonostachys cylindrospora. It has demonstrated notable biological activities, including anticancer and anthelmintic properties, making it a molecule of interest for further investigation in drug development. This document provides a comprehensive overview of its chemical properties, biological activities, and plausible mechanisms of action, synthesized from publicly available data. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is characterized by the chemical formula C₁₄H₂₀O₆. Over time, the understanding of its stereochemistry has been refined, leading to the existence of multiple CAS Registry Numbers. The most current data points to the configuration detailed below.

| Property | Value | Citation(s) |

| Molecular Weight | 284.31 g/mol | [1] |

| Exact Mass | 284.1260 | |

| Chemical Formula | C₁₄H₂₀O₆ | [2] |

| IUPAC Name | (3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | [2] |

| CAS Number (Revised) | 2205018-06-8 | [1][2][3] |

| Original CAS Number | 147317-35-9 | [4] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, Dichloromethane, Ethanol, Methanol | [2] |

Note: The existence of two CAS numbers is likely due to the revision of the compound's absolute configuration over time based on total synthesis and stereochemical analysis studies.

Biological Activity

This compound has been evaluated for both its cytotoxic effects against cancer cell lines and its efficacy against nematode parasites.

Anticancer Activity

In vitro studies have demonstrated that this compound is cytotoxic to a range of cancer cells. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ Value | Citation(s) |

| P388 | Murine Leukemia | 25 µM | [2] |

| L1210 | Murine Leukemia | 4.5 µg/ml | [2][3] |

| HT-29 | Human Colon Adenocarcinoma | 4.2 µg/ml | [2][3] |

| A549 | Human Lung Carcinoma | 5.7 µg/ml | [2][3] |

Anthelmintic Activity

This compound has shown significant in vivo activity against nematode parasites.

| Organism | Model | Dose & Route | Efficacy | Citation(s) |

| Haemonchus contortus | Lambs | 2.5 mg/kg, s.c. | 80% to 90% reduction in fecal worm burden | [2][3] |

Experimental Protocols

This section provides detailed, representative methodologies for assessing the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a plausible method for determining the IC₅₀ of this compound against cancer cell lines like A549 or HT-29.

-

Cell Culture : Culture A549 or HT-29 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in an incubator at 37°C with 5% CO₂.

-

Cell Seeding : Seed the cells into a 96-well flat-bottomed plate at a density of 1 x 10⁵ cells/ml and incubate overnight to allow for cell attachment.

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in the complete growth medium to achieve the desired final concentrations for treatment.

-

Treatment : Replace the medium in the wells with the medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and untreated cells as a negative control.

-

Incubation : Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well and incubate for another 3-4 hours.

-

Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Proposed Mechanisms of Action

The precise molecular signaling pathways for this compound have not been fully elucidated. Based on the activities of other natural product-derived cytotoxic and anthelmintic agents, the following sections propose hypothetical mechanisms for further investigation.

Proposed Anticancer Signaling Pathway

Many natural products exert anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central regulators of cell survival and proliferation. It is plausible that this compound induces oxidative stress, leading to the activation of apoptotic pathways.

A hypothetical pathway involves:

-

Induction of ROS : this compound may disrupt mitochondrial function, leading to an increase in Reactive Oxygen Species (ROS).

-

MAPK Pathway Activation : Elevated ROS can activate stress-related kinases like JNK and p38 MAPK.

-

PI3K/Akt Pathway Inhibition : The compound could simultaneously inhibit the pro-survival PI3K/Akt pathway, reducing the expression of anti-apoptotic proteins like Bcl-2.

-

Caspase Activation : Activation of JNK/p38 and inhibition of Akt signaling converge to activate the caspase cascade (e.g., Caspase-3), leading to the execution of apoptosis.

Proposed Anthelmintic Mechanism of Action

The mechanisms of anthelmintic drugs often involve the disruption of the parasite's neuromuscular coordination, leading to paralysis and expulsion from the host. Key targets include ion channels and neurotransmitter receptors unique to the parasite.

A plausible mechanism for this compound could be:

-

Receptor Binding : The compound may act as an agonist or antagonist at a specific neurotransmitter receptor in the nematode's neuromuscular system, such as a nicotinic acetylcholine receptor (nAChR) or a glutamate-gated chloride channel (GluCl).

-

Ion Channel Modulation : This binding could cause either a sustained depolarization (leading to spastic paralysis) or hyperpolarization (leading to flaccid paralysis) of the muscle cells.

-

Paralysis : The resulting paralysis would inhibit the nematode's ability to feed and maintain its position within the host's gastrointestinal tract, ultimately leading to its expulsion.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer and anthelmintic activities. The data compiled in this guide provide a strong foundation for further research. Future work should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mechanism of action. Total synthesis of this compound and its analogs could provide opportunities for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.

References

Methodological & Application

Application Notes: Horner-Wadsworth-Emmons Olefination for Macrocyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) olefination is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, particularly α,β-unsaturated esters.[1] Its intramolecular variant is an exceptionally powerful and reliable tool for the synthesis of macrocycles, which are core scaffolds in numerous natural products, pharmaceuticals, and molecular probes.[2] Macrocyclic compounds, such as macrolide antibiotics and proteasome inhibitors, often derive their potent biological activity from the unique conformational constraints imposed by their large ring structures.

Compared to other macrocyclization methods like Ring-Closing Metathesis (RCM) or Yamaguchi esterification, the intramolecular HWE reaction offers distinct advantages. These include the use of stabilized, highly nucleophilic phosphonate carbanions that react under mild conditions, tolerance of a wide range of functional groups, and excellent stereocontrol to predominantly form thermodynamically stable (E)-alkenes.[1][3] Furthermore, modified conditions can be employed to selectively yield the kinetically favored (Z)-alkenes.[4] The byproducts are water-soluble phosphate salts, which simplifies purification.[1] These features make the HWE reaction a preferred strategy in the total synthesis of complex, biologically active macrocycles.

Reaction Mechanism and Stereoselectivity

The intramolecular HWE reaction proceeds through a well-defined mechanism initiated by the deprotonation of the phosphonate ester to form a stabilized carbanion.[3] This nucleophile then attacks the tethered aldehyde or ketone, leading to a cyclic betaine intermediate, which subsequently forms a cyclic oxaphosphetane.[4] This intermediate then collapses, eliminating a dialkyl phosphate salt and forming the macrocyclic alkene.

The stereochemical outcome of the reaction—whether the (E) or (Z)-alkene is formed—is highly dependent on the reaction conditions and the structure of the phosphonate reagent.

-

(E)-Selectivity (Thermodynamic Control) : Standard HWE conditions, particularly the Masamune-Roush conditions (LiCl, DBU in acetonitrile), favor the formation of the more stable (E)-alkene. The reaction intermediates are able to equilibrate to the most stable anti-oxaphosphetane, which leads to the trans-alkene.[2][3]

-

(Z)-Selectivity (Kinetic Control) : The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-chelating bases (e.g., KHMDS with 18-crown-6).[5][6] These modifications accelerate the elimination step, making it irreversible and kinetically controlled, thus yielding the cis-alkene from the syn-oxaphosphetane intermediate.[6]

Applications in the Synthesis of Bioactive Macrocycles

The intramolecular HWE reaction is a key step in the total synthesis of numerous bioactive natural products.

A. Macrolide Antibiotics: Many macrolide antibiotics, which function by inhibiting bacterial protein synthesis, are synthesized using this strategy.[7][8] Their mechanism involves binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain.[9][10]

B. Proteasome Inhibitors: Syringolins A and B are potent proteasome inhibitors whose syntheses rely on an intramolecular HWE reaction to form the critical 12-membered macrolactam core.[11][12] This demonstrates the utility of the reaction for creating amide-containing macrocycles, not just lactones.

C. Spliceosome Modulators: The pladienolide family of natural products are potent spliceosome modulators with anticancer activity.[13][14] Their syntheses often feature an intermolecular HWE reaction to construct key fragments of the molecule.[15][16]

Quantitative Data from Key Syntheses

The following table summarizes reaction conditions and outcomes for several macrocyclizations using the intramolecular HWE reaction.

| Target Macrocycle/Class | Ring Size | Key Reagents & Conditions | Yield (%) | E:Z Ratio | Reference |

| Macrolactone Precursor | 16 | NaHMDS, THF, 0 °C to rt | 65 | >20:1 | [2] |

| Syringolin Core | 12 | Zn(OTf)₂, Hünig's base, CH₃CN/THF, rt | 55 | E-selective | [2] |

| (-)-5,6-Dihydrocineromycin B | 14 | LiCl, DBU, CH₃CN, rt | 75 | E-selective | [2] |

| (Z)-Macrolactones | 12-18 | NaH, THF, 0 °C, slow addition | 69-93 | 89:11 to >99:1 | [17] |

| (E)-Macrolactones | 13-18 | LiCl, DBU, CH₃CN or THF, rt | 52-82 | 89:11 to 99:1 | [17] |

Experimental Protocols

A successful intramolecular HWE macrocyclization requires careful control of reaction conditions, particularly concentration, to favor the unimolecular cyclization over intermolecular polymerization.

Protocol 1: General Procedure for (E)-Selective Macrolactonization (Masamune-Roush Conditions) [2][17]

-

Preparation: Vigorously stir a suspension of anhydrous lithium chloride (LiCl, 4-5 equivalents) in anhydrous acetonitrile (CH₃CN) to achieve a final substrate concentration of approximately 0.001 M.

-

Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4-5 equivalents) to the suspension.

-

Substrate Addition: Using a syringe pump, add a solution of the linear hydroxy acid-phosphonate precursor in anhydrous CH₃CN over a period of 4-12 hours to the stirred LiCl/DBU suspension at room temperature. The slow addition is critical to maintain high dilution and minimize dimerization.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-macrolactone.

Protocol 2: General Procedure for (Z)-Selective Macrolactonization [17]

-

Preparation: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Substrate Addition: Using a syringe pump, add a solution of the linear precursor (typically a diarylphosphonoacetate derivative) in anhydrous THF over 4-10 hours to the stirred NaH suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0 °C.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the (Z)-macrolactone.

Conclusion

The intramolecular Horner-Wadsworth-Emmons olefination is a robust and highly adaptable reaction for the synthesis of macrocycles. Its reliability, mild conditions, and, most importantly, its high degree of stereocontrol make it an indispensable tool in modern organic synthesis. By selecting the appropriate phosphonate reagent and reaction conditions, researchers can selectively access either (E) or (Z)-macrocyclic alkenes, enabling the efficient construction of complex molecular architectures for drug discovery and chemical biology.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 8. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Total synthesis of syringolin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Total Synthesis of the Spliceosome Modulator Pladienolide B via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of novel pladienolide analogues through native expression of a pathway-specific activator - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. A synthetic entry to pladienolide B and FD-895 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Clonostachydiol from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Clonostachydiol, a bioactive 14-membered macrodiolide with anthelmintic properties, from fungal cultures.[1] The methodologies outlined below are based on the initial discovery and subsequent research on Clonostachys species and their secondary metabolites.

This compound was first isolated from the fungus Clonostachys cylindrospora (strain FH-A 6607).[1] While the genus Clonostachys is known for producing a wide array of bioactive compounds, this document will focus specifically on the protocols applicable to the extraction and purification of this compound.

Data Presentation

The following table summarizes the expected outcomes at each stage of the isolation and purification process. Please note that these values are representative and may vary depending on the specific fermentation conditions, fungal strain, and scale of the operation.

| Purification Step | Starting Material | Product | Expected Yield (per 100L culture) | Expected Purity | Analytical Method for Purity Assessment |

| Fermentation | Inoculum of C. cylindrospora | Fungal Biomass and Culture Broth | 1.5 - 2.5 kg (wet biomass) | Not Applicable | Microscopic Examination |

| Extraction | Fungal Biomass and Broth | Crude Extract | 50 - 100 g | 1 - 5% | Thin Layer Chromatography (TLC), HPLC |

| Solvent Partitioning | Crude Extract | Partially Purified Extract | 10 - 20 g | 5 - 15% | HPLC |

| Silica Gel Chromatography | Partially Purified Extract | Enriched Fraction | 1 - 3 g | 40 - 60% | HPLC, LC-MS |

| Preparative HPLC | Enriched Fraction | Pure this compound | 50 - 200 mg | >95% | HPLC, NMR, Mass Spectrometry |

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Clonostachys cylindrospora for the production of this compound.

Materials:

-

Pure culture of Clonostachys cylindrospora (e.g., strain FH-A 6607)

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Yeast Extract Peptone Dextrose Broth)

-

Production culture medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)

-

Sterile flasks and fermenter

-

Incubator and shaker

Procedure:

-

Strain Activation: Aseptically transfer a small piece of the C. cylindrospora culture from a stock vial onto a PDA plate. Incubate at 25°C for 7-10 days until sufficient mycelial growth and sporulation are observed.

-

Seed Culture: Inoculate a 250 mL flask containing 100 mL of sterile seed culture medium with a few agar plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.

-

Production Culture: Transfer the seed culture to a 100 L fermenter containing the production medium. Maintain the fermentation at 25°C with aeration and agitation for 10-14 days. Monitor the production of this compound periodically by extracting a small sample and analyzing it by HPLC.

Extraction of Crude this compound

This protocol details the extraction of the crude secondary metabolites, including this compound, from the fungal culture.

Materials:

-

Fungal culture broth and mycelium

-

Ethyl acetate

-

Large glass bottles or extraction vessel

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Harvesting: After the fermentation period, harvest the entire culture broth and mycelium.

-

Extraction: Transfer the culture to a large extraction vessel. Add an equal volume of ethyl acetate and agitate vigorously for 1-2 hours.

-

Separation: Allow the layers to separate. Collect the upper ethyl acetate layer, which contains the secondary metabolites.

-

Re-extraction: Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of this compound.

-

Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract

-

Solvents for partitioning (e.g., n-hexane, methanol, water)

-

Silica gel for column chromatography

-

Solvents for silica gel chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for HPLC (e.g., a gradient of acetonitrile and water)

-

Glass columns for chromatography

-

Fraction collector

-

Analytical HPLC system for monitoring purity

Procedure:

-

Solvent Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (9:1).

-

Perform a liquid-liquid extraction with n-hexane to remove nonpolar impurities. Discard the hexane layer.

-

The methanolic layer containing this compound is then concentrated.

-

-

Silica Gel Column Chromatography:

-

Adsorb the concentrated methanolic extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate.

-

-

Preparative HPLC:

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in water.

-

Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Concentrate the collected fraction to obtain pure this compound.

-

Verify the purity and confirm the structure using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway Relationship

While the specific signaling pathway for this compound biosynthesis has not been elucidated, as a polyketide, its formation follows a general pathway involving polyketide synthases (PKSs).

Caption: General biosynthetic pathway for fungal polyketide macrodiolides.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Clonostachydiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clonostachydiol is a macrodiolide secondary metabolite produced by the fungus Clonostachys cylindrospora. As with many fungal secondary metabolites, there is growing interest in its biological activities and potential therapeutic applications. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in fungal extracts and fermentation broths. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such natural products due to its high resolution, sensitivity, and reproducibility.

This document provides a detailed protocol for the development of an HPLC method for the analysis of this compound. While a specific, validated method for this compound is not widely published, this guide is based on established methodologies for the analysis of similar fungal secondary metabolites and macrodiolides. It offers a starting point for researchers to develop and optimize a robust analytical method tailored to their specific needs.

Experimental Protocols

Sample Preparation from Fungal Culture

The initial step in the analysis of this compound is its extraction from the fungal biomass or the culture medium. The choice of extraction solvent and method is critical for achieving good recovery of the target analyte.

Materials:

-

Clonostachys sp. culture (liquid or solid)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

-

Extraction from Liquid Culture:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Extraction from Solid Culture:

-

Homogenize the fungal mycelium and solid substrate.

-

Extract the homogenized material with methanol or ethyl acetate (e.g., 100 mL of solvent per 10 g of culture) by shaking for 24 hours at room temperature.

-

Filter the extract and repeat the extraction process twice.

-

Combine the filtrates and evaporate the solvent using a rotary evaporator.

-

-

Sample Reconstitution:

-

Dissolve a known amount of the dried crude extract in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Application Notes and Protocols for Developing a Bioassay for Clonostachydiol Anthelmintic Activity

Introduction

Helminth infections in humans and livestock pose a significant global health and economic burden. The increasing prevalence of anthelmintic resistance to currently available drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] Natural products from microbial sources are a promising avenue for the discovery of new anthelmintics.[1] Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has been identified as a compound with potential anthelmintic properties.[3][4] The fungal genus Clonostachys is known for producing a variety of secondary metabolites with diverse biological activities, including nematicidal effects.[3][5][6][7]

These application notes provide detailed protocols for developing and conducting a bioassay to evaluate the anthelmintic activity of this compound using the free-living nematode Caenorhabditis elegans as a model organism. C. elegans is a well-established model for anthelmintic drug screening due to its physiological and anatomical similarities to parasitic nematodes, ease of cultivation, and rapid life cycle.[8][9][10] The protocols described herein cover the assessment of this compound's effects on adult worm motility and viability, as well as its ability to inhibit egg hatching.

Data Presentation

The quantitative data generated from the described bioassays should be summarized to determine the efficacy of this compound. Key parameters to measure include the concentration of the compound that causes paralysis or death in 50% of the adult nematode population (EC50) and the concentration that inhibits 50% of egg hatching (IC50). Data should be presented in a clear and structured format for easy comparison.

| Bioassay | Parameter Measured | This compound EC50/IC50 (µg/mL) | Positive Control (e.g., Ivermectin) EC50/IC50 (µg/mL) | Negative Control (DMSO) |

| Adult Motility Assay | Paralysis | [Insert Value] | [Insert Value] | No effect |

| Adult Viability Assay | Mortality | [Insert Value] | [Insert Value] | No effect |

| Egg Hatching Assay | Inhibition of Hatching | [Insert Value] | [Insert Value] | No effect |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from established methods for anthelmintic screening using C. elegans.[8][11]

Protocol 1: Caenorhabditis elegans Adult Motility and Viability Assay

Objective: To determine the effect of this compound on the motility and viability of adult C. elegans.

Materials:

-

C. elegans wild-type N2 Bristol strain

-

Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

-

M9 buffer (22 mM KH2PO4, 42 mM Na2HPO4, 86 mM NaCl, 1 mM MgSO4)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Ivermectin)

-

Negative control (DMSO)

-

96-well microtiter plates

-

Synchronized population of L4 stage C. elegans

-

Microscope

Procedure:

-

Synchronization of C. elegans : Grow a mixed-stage population of C. elegans on NGM plates. Wash the plates with M9 buffer to collect the worms. Treat the worm suspension with a bleach solution to dissolve adults and larvae, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch in the buffer. The synchronized L1 larvae can then be transferred to fresh NGM plates and grown to the L4 stage.

-

Preparation of Test Solutions : Prepare a serial dilution of this compound in M9 buffer from the stock solution. The final concentration of DMSO should not exceed 1%. Prepare the positive and negative control solutions in the same manner.

-

Assay Setup : Add approximately 20-30 synchronized L4 worms to each well of a 96-well plate in a final volume of 100 µL of M9 buffer containing E. coli OP50 as a food source.

-

Compound Addition : Add 100 µL of the prepared test solutions (this compound dilutions, positive control, negative control) to the respective wells.

-

Incubation : Incubate the plates at 20°C.

-

Data Collection :

-

Motility (Paralysis) Assessment : At various time points (e.g., 4, 8, 12, 24 hours), observe the worms under a microscope. A worm is considered paralyzed if it does not move even when prodded with a platinum wire. Count the number of motile and paralyzed worms in each well.

-

Viability (Mortality) Assessment : After 24 or 48 hours, assess mortality. A worm is considered dead if it is completely straight and does not respond to touch. Count the number of live and dead worms.

-

-

Data Analysis : Calculate the percentage of paralysis and mortality for each concentration of this compound. Determine the EC50 values using a suitable statistical software.

Protocol 2: Caenorhabditis elegans Egg Hatching Assay

Objective: To evaluate the ovicidal activity of this compound by assessing its ability to inhibit the hatching of C. elegans eggs.

Materials:

-

Synchronized C. elegans eggs (obtained as described in Protocol 1)

-

M9 buffer

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Ivermectin)

-

Negative control (DMSO)

-

96-well microtiter plates

-

Microscope

Procedure:

-

Egg Suspension Preparation : Prepare a suspension of synchronized eggs in M9 buffer and adjust the concentration to approximately 50-100 eggs per 50 µL.

-

Preparation of Test Solutions : Prepare serial dilutions of this compound and controls as described in Protocol 1.

-

Assay Setup : To each well of a 96-well plate, add 50 µL of the egg suspension.

-

Compound Addition : Add 50 µL of the test solutions to the corresponding wells.

-

Incubation : Incubate the plates at 20°C for 48 hours.

-

Data Collection : After the incubation period, count the number of hatched larvae and unhatched eggs in each well under a microscope.

-

Data Analysis : Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Number of hatched larvae in test well / Number of hatched larvae in control well)) Determine the IC50 value for egg hatching inhibition.

Mandatory Visualizations

Caption: Experimental workflow for assessing the anthelmintic activity of this compound.

Caption: Hypothetical signaling pathway for this compound's anthelmintic action.

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary metabolites by chemical screening. 21. This compound, a novel anthelmintic macrodiolide from the fungus Clonostachys cylindrospora (strain FH-A 6607) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.oapen.org [library.oapen.org]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of Toxic Components in Secondary Metabolites of Entomopathogenic Fungi Clonostachys rosea (Hipocreales: Bionectriaceae) from Cephalcia chuxiongica (Hymenoptera: Pamphiliidae) [mdpi.com]

- 8. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Screening of Clonostachydiol against Haemonchus contortus

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical in vitro screening of Clonostachydiol against Haemonchus contortus. As of the date of this document, specific experimental data for the direct in vitro anthelmintic activity of purified this compound against H. contortus is not available in the public domain. The quantitative data presented for this compound is illustrative and intended to serve as a template for data presentation. The protocols provided are based on established and widely used methods for the in vitro screening of anthelmintic compounds against H. contortus.

Introduction

Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant gastrointestinal nematode of small ruminants. The increasing prevalence of resistance to conventional anthelmintics necessitates the discovery and development of new therapeutic agents. Natural products are a promising source of novel anthelmintics. This compound, a macrolide produced by the fungus Clonostachys cylindrospora, has been noted for its potential anthelmintic properties. While in vivo studies have suggested its efficacy, detailed in vitro screening is a critical step in characterizing its activity and mechanism of action.

These application notes provide a comprehensive set of protocols for the in vitro screening of this compound against three key life stages of H. contortus: eggs, larvae, and adults. The described assays are the Egg Hatch Assay (EHA), the Larval Development Assay (LDA), and the Adult Worm Motility Assay (AWMA).

Data Presentation

The following tables summarize hypothetical quantitative data from the in vitro screening of this compound against Haemonchus contortus. Data for the commercial anthelmintics, Albendazole and Levamisole, are included for comparative purposes and are based on values reported in the literature.

Table 1: Egg Hatch Assay (EHA) - Hypothetical IC50 Values

| Compound | IC50 (µg/mL) | 95% Confidence Interval |

| This compound | 1.5 | (1.2 - 1.8) |

| Albendazole | 0.1 | (0.08 - 0.12) |

| Levamisole | >100 | N/A |

| Negative Control | N/A | N/A |

Table 2: Larval Development Assay (LDA) - Hypothetical IC50 Values

| Compound | IC50 (µg/mL) | 95% Confidence Interval |

| This compound | 5.2 | (4.5 - 6.0) |

| Albendazole | 0.5 | (0.4 - 0.6) |

| Levamisole | 2.5 | (2.1 - 2.9) |

| Negative Control | N/A | N/A |

Table 3: Adult Worm Motility Assay (AWMA) - Hypothetical Paralysis/Mortality Data at 24 hours

| Compound | Concentration (µg/mL) | % Motility Inhibition |

| This compound | 10 | 85 |

| 25 | 100 | |

| Albendazole | 10 | 70 |

| 25 | 95 | |

| Levamisole | 10 | 100 |

| 25 | 100 | |

| Negative Control | 0 | 5 |

Experimental Protocols

Parasite Material Preparation

-

H. contortus Eggs: Eggs are recovered from the feces of donor sheep monospecifically infected with a susceptible strain of H. contortus. Fecal samples are homogenized in a saturated saline solution, and the eggs are collected by sieving and centrifugation.[1][2]

-

H. contortus Third-Stage Larvae (L3): Fecal cultures containing H. contortus eggs are incubated at 27°C for 7-10 days to allow for the development of infective L3 larvae.[3] Larvae are then harvested using a Baermann apparatus. For specific assays, L3 larvae are exsheathed by incubation in a solution of sodium hypochlorite.[3]

-